4-Bromoacetyl-3-fluorophenylboronic acid
Overview
Description
4-Bromoacetyl-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 481725-36-4. It has a molecular weight of 260.86 . The IUPAC name for this compound is 4-(bromoacetyl)-3-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Bromoacetyl-3-fluorophenylboronic acid is 1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromoacetyl-3-fluorophenylboronic acid has a molecular weight of 260.86 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- 4-Bromoacetyl-3-fluorophenylboronic acid has been synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, protection of carbonyl with ethanediol, Grignard reaction again, and substitution by borono group, achieving an overall yield of 54% (Liu Zao, 2005).
- Another study demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile, an important precursor, using a similar bromodeboronation process (Ronald H. Szumigala et al., 2004).
Application in Fluorescent Labeling and HPLC Analysis
- It has been used as a fluorescent labelling reagent in pre-column derivatization for the HPLC separation of biologically active carboxylic acids, such as fatty acids and bile acids (R. Gatti et al., 1992). This approach enables sensitive detection and analysis of these compounds.
- Additionally, 4-Bromoacetyl-3-fluorophenylboronic acid derivatives have been utilized for the determination of carboxylic acid salts in pharmaceuticals using HPLC after pre-column fluorogenic labelling (R. Gatti et al., 1996).
Role in Suzuki-Miyaura Cross-Coupling Reactions
- In the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, derivatives of 4-Bromoacetyl-3-fluorophenylboronic acid have been used to prepare fluorinated biphenyl derivatives, which are significant in pharmaceutical and material science applications (Roghayeh Sadeghi Erami et al., 2017).
Educational Application
- It's also been included in undergraduate laboratory experiments to educate students on low-barrier high-throughput experimentation techniques, particularly focusing on the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction (Jisun Lee et al., 2020).
Exploration in Novel Derivatives Synthesis
- Various studies have explored the synthesis of new derivatives using 4-Bromoacetyl-3-fluorophenylboronic acid or its analogs, demonstrating its versatility in producing compounds with potential applications in areas like pharmacology and material science (H. Ikram et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHKBNJUHSCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478221 | |
Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoacetyl-3-fluorophenylboronic acid | |
CAS RN |
481725-36-4 | |
Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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